molecular formula C10H6N2OS B13727447 Oxazolo[4,5-c]quinoline-2-thiol

Oxazolo[4,5-c]quinoline-2-thiol

Katalognummer: B13727447
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: RGDINSUSDKZINJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[4,5-c]quinoline-2-thiol is a heterocyclic compound that features a fused ring system comprising an oxazole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]quinoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-4-hydroxyquinolines with chiral isothiocyanates derived from 1-amino-7-hydroxynaphthalenes . This method typically involves a thiourea formation followed by a carbodiimide cyclization sequence . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. specific industrial methods are not widely documented in the literature.

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[4,5-c]quinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo substitution reactions at various positions on the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.

Wirkmechanismus

The mechanism of action of oxazolo[4,5-c]quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Oxazolo[4,5-c]quinoline-2-thiol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C10H6N2OS

Molekulargewicht

202.23 g/mol

IUPAC-Name

3H-[1,3]oxazolo[4,5-c]quinoline-2-thione

InChI

InChI=1S/C10H6N2OS/c14-10-12-8-5-11-7-4-2-1-3-6(7)9(8)13-10/h1-5H,(H,12,14)

InChI-Schlüssel

RGDINSUSDKZINJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=S)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.